5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Vue d'ensemble

Description

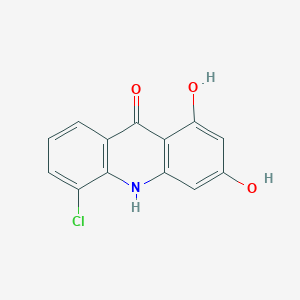

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound belonging to the acridone family It is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 1st and 3rd positions on the acridone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one typically involves the chlorination of 1,3-dihydroxyacridin-9-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5th position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 1,3-dihydroxyacridin-9-one followed by chlorination. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,3-dihydroxy-10H-acridin-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted acridone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Chloro-1,3-dihydroxy-10H-acridin-9-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex acridone derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of dyes and pigments due to its chromophoric properties

Mécanisme D'action

The mechanism of action of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes. The hydroxyl groups and the chlorine atom play a crucial role in its binding affinity and specificity. The compound may also induce oxidative stress, leading to cell death in certain types of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dihydroxyacridin-9-one: Lacks the chlorine atom at the 5th position.

5-Bromo-1,3-dihydroxy-10H-acridin-9-one: Contains a bromine atom instead of chlorine.

5-Methyl-1,3-dihydroxy-10H-acridin-9-one: Contains a methyl group instead of chlorine.

Uniqueness

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Activité Biologique

5-Chloro-1,3-dihydroxy-10H-acridin-9-one, a compound belonging to the acridine family, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antifungal and antibacterial activities, as well as its synthesis and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes a chloro substituent at the 5-position and hydroxyl groups at the 1 and 3 positions of the acridine ring system. This unique arrangement contributes to its biological activity.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties . A preliminary study suggested that this compound may inhibit fungal growth, although specific mechanisms remain under investigation. The compound's efficacy against various fungal strains has not been extensively documented, indicating a need for further research to elucidate its potential applications in antifungal therapies .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | TBD | |

| Aspergillus niger | TBD |

Antibacterial Activity

In addition to its antifungal properties, this compound has shown antibacterial activity . Studies have demonstrated that it can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

The precise mechanisms through which this compound exerts its biological effects are yet to be fully understood. However, it is hypothesized that the presence of halogen and hydroxyl groups enhances its interaction with biological targets such as enzymes or nucleic acids. This interaction may disrupt normal cellular processes in fungi and bacteria.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. Recent studies have focused on developing efficient synthetic routes that yield high purity and yield of this compound. For example, one method involves the condensation of appropriate acridone derivatives with chloroacetyl chloride under basic conditions .

Table 3: Synthetic Methods for this compound

Propriétés

IUPAC Name |

5-chloro-1,3-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGHIXUKIHUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420515 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273943-69-4 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.